(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid

Suzuki-Miyaura coupling C–C bond formation heteroaryl boronic esters

Protodeboronation in CF3-pyrazolylboronic acid Suzuki couplings cuts yields via homocoupling side products. This N-unsubstituted boronic acid, with KOFmt additive, suppresses protodeboronation for efficient C-C coupling. • Enables sequential orthogonal Suzuki/N-arylation diversification from a single building block • Delivers 5-CF3-pyrazol-3-yl motif found in kinase inhibitors (CHK1, VEGFR-2, GSK-3) and fluazolate-class agrochemicals • ≥95% purity; stored at -20°C under inert atmosphere, moisture-free

Molecular Formula C4H4BF3N2O2
Molecular Weight 179.89
CAS No. 1346270-08-3
Cat. No. B2501414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid
CAS1346270-08-3
Molecular FormulaC4H4BF3N2O2
Molecular Weight179.89
Structural Identifiers
SMILESB(C1=CC(=NN1)C(F)(F)F)(O)O
InChIInChI=1S/C4H4BF3N2O2/c6-4(7,8)2-1-3(5(11)12)10-9-2/h1,11-12H,(H,9,10)
InChIKeyGEWFNXUSWMETAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid (CAS 1346270-08-3): Technical Baseline for Procurement and Research Selection


(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid (CAS 1346270-08-3; MF: C₄H₄BF₃N₂O₂; MW: 179.90 g/mol) is a fluorinated N-unsubstituted pyrazol-3-yl boronic acid building block that serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for the construction of drug-like and agrochemical scaffolds [1]. The compound features a trifluoromethyl substituent at the pyrazole 5-position and a boronic acid group at the 3-position, delivering an electron-withdrawing heterocyclic framework commercially available at ≥95% purity from multiple vendors with cold-chain storage requirements (−20 °C under inert atmosphere, sealed, moisture-free) . Its IUPAC synonym [3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid reflects the tautomeric symmetry of the N-unsubstituted pyrazole ring, distinguishing it from N-alkylated analogs that lock a single tautomeric form [1].

Why Generic Substitution of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid with In-Class Analogs Is Not Viable for Regiocontrolled Synthesis


Substituting this compound with regioisomeric pyrazole boronic acids (e.g., 4-boronic acid or 5-boronic acid positional isomers) or N-alkylated analogs fundamentally alters both the coupling trajectory and downstream functionalization potential. The 3-position boronic acid on a 5-CF₃-pyrazole directs cross-coupling to a specific vector that is critical for target scaffold geometry in kinase inhibitors and agrochemicals, while the competing 4-boronic acid regioisomer yields different connectivity [1]. Critically, protodeboronation—a well-documented competing pathway in trifluoromethyl-substituted pyrazolylboronic acid Suzuki couplings—is suppressed only by addition of potassium formate; failure to account for this leads to homocoupling side products and reduced effective yields [2]. Furthermore, N-alkylated analogs (e.g., 1-methyl or 1-ethyl derivatives) permanently block the pyrazole NH, preventing subsequent N-functionalization via copper-catalyzed N-arylation or alkylation, thus eliminating an entire dimension of modular synthesis that the N-unsubstituted form uniquely preserves [3].

Quantitative Differentiation Evidence for (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid: Comparator-Based Performance Data


Suzuki-Miyaura Cross-Coupling Yield Range: Pyrazolylboronic Ester vs. Pyridylboronic Acid Comparator

In the foundational study by Clapham et al. (2009), trifluoromethyl-substituted pyrazolylboronic esters—the direct ester derivatives of (5-(trifluoromethyl)-1H-pyrazol-3-yl)boronic acid—underwent palladium-catalyzed Suzuki-Miyaura cross-coupling with heteroaryl halides to yield heteroaryl-3-(trifluoromethyl)pyrazoles in 60–85% isolated yields [1]. This performance sits within a broader yield range compared to the analogous CF₃-substituted pyridylboronic acid system, which delivered aryl/heteroaryl-pyridines in 51–98% yields under comparable conditions [1]. Critically, homocoupling of the pyrazolylboronic esters was suppressed by the addition of potassium formate, though competing protodeboronation remained an observable side reaction that directly impacts effective yield and must be managed through careful base and solvent selection [1]. This protodeboronation susceptibility is a recognized characteristic of electron-deficient heteroaryl boronic acids bearing CF₃ substituents, and distinguishes the handling requirements of this compound from more robust, electron-rich aryl boronic acids [2].

Suzuki-Miyaura coupling C–C bond formation heteroaryl boronic esters

N-Unsubstituted Pyrazole NH Enables Modular Divergent Synthesis vs. N-Alkylated Analogs

The free NH of (5-(trifluoromethyl)-1H-pyrazol-3-yl)boronic acid enables subsequent N-functionalization via copper-catalyzed N-arylation or N-alkylation after the initial Suzuki coupling step, a synthetic option that is permanently blocked in N-alkylated analogs such as (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid (CAS 344591-91-9) and 2-ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid (CAS 1346665-27-7) [1]. Schlosser et al. (2002) demonstrated that 1-methyl-5-(trifluoromethyl)pyrazole undergoes deprotonation and subsequent carboxylation exclusively at either the 4-position or the N-attached methyl group depending on reagent choice, illustrating how N-substitution fundamentally redirects the reactivity map of the pyrazole core [2]. The N-unsubstituted form thus provides an additional synthetic handle for late-stage diversification that N-alkylated analogs irrevocably lack, enabling a single boronic acid intermediate to access multiple final chemotypes through orthogonal N- and C-functionalization sequences [1][2].

N-functionalization modular synthesis pyrazole diversification

5-Trifluoromethyl-3-pyrazolyl Scaffold in Drug Discovery: Precedented Target Engagement vs. Non-Fluorinated Pyrazole Boronic Acids

The 5-CF₃-1H-pyrazol-3-yl scaffold—the core motif delivered by this boronic acid after Suzuki coupling—has been validated in multiple drug discovery programs with quantitative potency data. In a lead optimization program for monoamine oxidase B (MAO-B) inhibitors, 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides achieved MAO-B IC₅₀ values of 29–56 nM with high selectivity over MAO-A (only 19% inhibition at 50 μM screening concentration), ultimately yielding the clinical development candidate compound 8f with favorable pharmacokinetics across rodent and dog models [1]. Separately, the 5-CF₃-pyrazol-3-yl motif is present in Acrizanib, a VEGFR-2 inhibitor specifically designed for topical ocular delivery targeting neovascular age-related macular degeneration [2]. The trifluoromethyl group at the 5-position contributes to both metabolic stability and lipophilicity modulation, effects that are absent in the non-fluorinated parent 1H-pyrazol-3-ylboronic acid (CAS 376584-63-3, MW 111.89) [3]. In the CHK1 kinase inhibitor program, the N-trifluoromethylpyrazole pharmacophore (an isosteric variant of the 5-CF₃-pyrazole) was explicitly selected for its resistance to metabolic oxidative N-dealkylation, a property attributed to the electron-withdrawing CF₃ group that would analogously benefit the 5-CF₃-substituted pyrazole system [4].

kinase inhibitors MAO-B inhibition drug discovery building block

Trifluoromethyl-Imparted Metabolic Stability and Lipophilicity Modulation: CF₃ vs. CH₃ Pyrazole Boronic Acids

The electron-withdrawing trifluoromethyl group at the pyrazole 5-position confers enhanced resistance to oxidative metabolism relative to methyl-substituted analogs, a property systematically documented in the Mykhailiuk (2021) comprehensive review of fluorinated pyrazoles [1]. A direct comparison is provided by the CHK1 inhibitor program: the N-trifluoromethylpyrazole-bearing inhibitor MU380 demonstrated resistance to metabolic N-dealkylation in vivo, whereas the comparator SCH900776 (lacking the N-CF₃ motif) underwent significant N-dealkylation to a less selective metabolite [2]. MU380 showed extended inhibitory effects in cells and did not undergo the in vivo dealkylation that compromised SCH900776, resulting in greater accumulation of DNA damage in tumor cells and enhanced efficacy in the A2780 xenograft mouse model [2]. While this specific comparison involves N-CF₃ rather than C-CF₃ substitution, the metabolic stabilization principle of the trifluoromethyl group on the pyrazole ring is well-established as a class effect, and the C5-CF₃ substitution provides analogous electron withdrawal without the synthetic complexity of installing an N-CF₃ group [1]. Computed physicochemical data further support differentiation: the target compound (MW 179.90) has a predicted pKa of 7.60 ± 0.53, reflecting the acidifying effect of the CF₃ group relative to non-fluorinated 1H-pyrazol-3-ylboronic acid .

metabolic stability lipophilicity oxidative metabolism resistance

Molecular Weight and Physicochemical Differentiation from N-Alkylated Trifluoromethyl Pyrazole Boronic Acid Analogs

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid (MW 179.90 g/mol) holds a molecular weight advantage of 14.02 Da (7.2% lower) versus the most common N-methylated analog, (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid (CAS 344591-91-9, MW 193.92 g/mol), and approximately 28 Da (13.5% lower) versus the N-ethylated analog (CAS 1346665-27-7, MW ~207.95) [1]. While individually modest, this MW differential becomes multiplicatively significant when the boronic acid is coupled to larger fragments during library synthesis: every 14 Da saved at the building block level compounds across a multi-step sequence, helping final compounds remain within lead-like physicochemical space [2]. The predicted pKa of 7.60 ± 0.53 for the target compound reflects the acidifying effect of the 5-CF₃ group on the pyrazole NH and the boronic acid moiety, which influences both aqueous solubility at physiological pH and the pH-dependence of Suzuki coupling efficiency. Commercially, the target compound is available at 97% purity (Aladdin B678059: $196.90/100 mg, $334.90/250 mg, $870.90/1 g) with −20 °C cold storage requirements , while the N-methyl analog (CAS 344591-91-9) is typically offered at 98% purity with comparable or higher pricing due to additional synthetic steps for N-methylation .

molecular weight physicochemical properties lead-likeness

High-Impact Application Scenarios for (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment-Based Drug Discovery Requiring Nanomolar Potency with Metabolic Stability

Programs targeting kinases where metabolic oxidative N-dealkylation is a known liability (e.g., CHK1, VEGFR-2, GSK-3) benefit directly from this boronic acid. The 5-CF₃-pyrazol-3-yl scaffold delivered after Suzuki coupling provides electron withdrawal that stabilizes the heterocycle against CYP450-mediated oxidation, as demonstrated by the CHK1 inhibitor MU380 which retained full activity without in vivo N-dealkylation, unlike its non-CF₃ comparator SCH900776 [1]. The N-unsubstituted pyrazole further allows late-stage N-arylation to explore SAR around the pyrazole NH without resynthesis of the boronic acid intermediate [2]. The MAO-B inhibitor program validated that this scaffold achieves IC₅₀ values of 29–56 nM with >250-fold selectivity over MAO-A, confirming target engagement potency suitable for lead optimization [3].

Agrochemical Intermediate Synthesis: Herbicide and Pesticide Scaffold Construction

The 5-CF₃-pyrazol-3-yl motif is a recognized substructure in commercial agrochemicals. Fluazolate (CAS 174514-07-9), a pre-emergence herbicide for broad-leaved weed and grass control, contains the 5-(trifluoromethyl)-1H-pyrazol-3-yl core connected via Suzuki-type coupling to a benzoate ester [4]. This compound's boronic acid serves as the direct synthetic entry point to this herbicide scaffold class. The 60–85% Suzuki coupling yield established by Clapham et al. for pyrazolylboronic ester couplings with heteroaryl halides [5] provides a process-relevant yield benchmark for scaling the key C–C bond-forming step in agrochemical intermediate production, where cost-per-kilo is a primary decision driver and yields directly impact commercial viability.

Modular Library Synthesis via Sequential Suzuki Coupling Followed by N-Functionalization

For medicinal chemistry groups building diverse screening libraries, this boronic acid enables a 'couple-then-diversify' strategy: the initial Suzuki coupling installs the 5-CF₃-pyrazol-3-yl core onto an aryl/heteroaryl halide scaffold, after which the free NH pyrazole is available for copper-catalyzed N-arylation with a second boronic acid partner [2]. This sequential, orthogonal functionalization is not achievable with N-alkylated pyrazole boronic acids, which would require separate synthesis of each N-substituted boronic acid building block. The strategy maximizes library diversity from a single procurement of this boronic acid, reducing the number of distinct boronic acid building blocks that must be sourced, inventoried, and quality-controlled.

Coordination Chemistry and Scorpionate Ligand Precursor Synthesis

Trifluoromethyl-substituted pyrazoles are key precursors to fluorinated tris(pyrazolyl)borate (scorpionate) ligands used in stabilizing rare metal complexes, including silver(I) complexes with demonstrated utility in coordination chemistry [6]. The electron-withdrawing CF₃ group tunes the donor properties of the resulting scorpionate ligand, and the boronic acid functionality provides a synthetic handle for further elaboration or direct complexation. Silver(I) complexes of tris(pyrazolyl)borate ligands bearing multiple CF₃ substituents have been structurally characterized by X-ray crystallography, confirming the utility of CF₃-pyrazole building blocks in this application space [6].

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